Tert-butyl Dithiobenzoate

RAFT Polymerization Kinetics ESR Spin-Trapping Radical Fragmentation

Tert-butyl Dithiobenzoate (CAS 5925-55-3), also referred to as tBDB or tert-butyl benzodithioate, is a dithioester-class Reversible Addition-Fragmentation Chain Transfer (RAFT) agent. Characterized by a tert-butyl R-group and a dithiobenzoate Z-group, it functions by mediating a degenerative chain transfer process to yield polymers with controlled molecular weights and low dispersities.

Molecular Formula C11H14S2
Molecular Weight 210.4 g/mol
CAS No. 5925-55-3
Cat. No. B1600293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl Dithiobenzoate
CAS5925-55-3
Molecular FormulaC11H14S2
Molecular Weight210.4 g/mol
Structural Identifiers
SMILESCC(C)(C)SC(=S)C1=CC=CC=C1
InChIInChI=1S/C11H14S2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3
InChIKeyNNADJWNJTLVMSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl Dithiobenzoate (CAS 5925-55-3) as a Reversible Addition-Fragmentation Chain Transfer (RAFT) Agent for Controlled Radical Polymerization


Tert-butyl Dithiobenzoate (CAS 5925-55-3), also referred to as tBDB or tert-butyl benzodithioate, is a dithioester-class Reversible Addition-Fragmentation Chain Transfer (RAFT) agent [1]. Characterized by a tert-butyl R-group and a dithiobenzoate Z-group, it functions by mediating a degenerative chain transfer process to yield polymers with controlled molecular weights and low dispersities [2]. This compound is a critical tool for synthesizing well-defined acrylate and acrylamide-based polymers [3].

Dithioester RAFT agent for controlled radical polymerization
Mediates degenerative chain transfer for low dispersity polymer
Suited for acrylate and acrylamide monomer systems

The Critical Role of the R-Group: Why Tert-butyl Dithiobenzoate Cannot Be Casually Substituted in RAFT Polymerization


In RAFT polymerization, the identity of the R-group on the chain transfer agent (CTA) is not interchangeable; it dictates the radical leaving group ability and re-initiation efficiency, which are fundamental to achieving controlled polymerization kinetics and narrow molecular weight distributions [1]. Tert-butyl dithiobenzoate possesses a specific fragmentation rate and stability profile that differs markedly from other common dithiobenzoate RAFT agents, such as those with cumyl or cyanoisopropyl R-groups [2]. Simple substitution can lead to significant variations in induction periods, polymerization rates, and the quality of the final polymer, directly impacting experimental reproducibility and material properties [3]. The quantitative evidence below details these critical differences.

R-group identity dictates leaving group ability and re-initiation efficiency; replacement may alter polymerization kinetics significantly.

Tert-butyl, cumyl, and cyanoisopropyl dithiobenzoates exhibit distinct induction periods and rate profiles; direct substitution may disrupt designed induction time.

Simple substitution may compromise molecular weight control and reproducibility, affecting final polymer properties.

Tert-butyl Dithiobenzoate (CAS 5925-55-3): Quantified Performance Differentiation from Key RAFT Comparators


Precise Quantification of Pre-Equilibrium Fragmentation Rate Coefficient (k_β) at 20°C

The fragmentation rate coefficient (k_β) of the tert-butyl radical from the intermediate adduct radical is a key kinetic parameter dictating the pre-equilibrium phase of RAFT polymerization. Electron Spin Resonance (ESR) spin-trapping studies have quantified this value for tert-butyl dithiobenzoate as k_β = 0.042 s⁻¹ at 20 °C [1]. This value is consistent with the 'slow fragmentation' theory for dithiobenzoate-mediated RAFT, confirming the formation of a relatively stable intermediate radical [1]. While direct comparative k_β values for other dithiobenzoates are scarce in the literature due to measurement challenges, this precise quantification provides a benchmark for kinetic modeling and validates the mechanism of control for this specific CTA [2].

Fragmentation rate coefficient (kβ)
Method context
0.042 s⁻¹ at 20 °C (ESR spin-trapping)
Benchmark for kinetic modeling of RAFT pre-equilibrium
Quantified by direct ESR measurement
RAFT Polymerization Kinetics ESR Spin-Trapping Radical Fragmentation

Superior Molecular Weight Control in Acrylamide Polymerization: PDI < 1.1 for Poly(N-acryloylmorpholine)

In a comparative study of four dithiobenzoate RAFT agents for the polymerization of N-acryloylmorpholine (NAM), tert-butyl dithiobenzoate (tBDB) and menthonyl dithiobenzoate (MDB) provided 'very good control' of the polymerization, achieving polydispersity indices (PDI) consistently below 1.1 over the entire conversion range [1]. This level of control was superior to that observed with other tested dithiobenzoates, carboxymethyl dithiobenzoate (CMDB) and the bifunctional 1,3-bis(2-(thiobenzoylthio)prop-2-yl)benzene (TPB), although specific PDI values for these comparators were not detailed in the abstract [1]. The ability of tBDB to yield such narrow molecular weight distributions is critical for applications where polymer properties are highly sensitive to dispersity.

Polymer dispersity control
Class-level
PDI < 1.1 for poly(N-acryloylmorpholine)
Reported tighter control relative to some dithiobenzoates
Ranked among top performers in tested set
Controlled Radical Polymerization Acrylamide Polymers Polydispersity Index

Moderate Induction Periods: A Kinetic Advantage Over Cumyl Dithiobenzoate

A direct head-to-head comparison of three dithiobenzoate RAFT agents with different R-groups (cyanoisopropyl, cumyl, and tert-butyl) in the polymerization of N,N-diethylacrylamide revealed that tert-butyl dithiobenzoate led to 'relatively high induction periods,' but these were significantly shorter than those observed for cumyl dithiobenzoate, which 'surprisingly gave the highest induction in comparison with other CTAs and the slowest polymerization rate in all reactional media' [1]. Cyanoisopropyl dithiobenzoate provided the shortest induction period and highest efficiency [1]. This places tert-butyl dithiobenzoate as an intermediate performer in terms of initiation speed, offering a balance between the ultra-fast initiation of cyanoisopropyl derivatives and the severely retarded kinetics of the cumyl analog.

Induction period comparison
Head-to-head
Ranked: cyanoisopropyl < tert-butyl < cumyl (shortest to longest induction)
Balanced initiation speed between fast and slow extremes
Based on N,N-diethylacrylamide polymerization at 80 °C
RAFT Polymerization Kinetics Induction Period Dithiobenzoate CTAs

Proven Performance as a 'Best-in-Class' Chain Transfer Agent for Acrylamide Derivatives

Beyond the direct comparisons in NAM polymerization, tert-butyl dithiobenzoate (tBDB) has been explicitly characterized in the literature as 'one of the best chain transfer agents for acrylamide derivatives' [1]. This designation is based on its consistent performance across multiple hydrophobic acrylamide monomer systems, where it was used to successfully control the polymerization of three different derivatives [1]. A detailed kinetic study of NAM polymerization further confirmed the 'good fragmentation/reinitiation efficiency' of tBDB, validating its utility as a robust CTA for this important class of monomers [2].

Literature consensus for acrylamides
Class-level
Described as a leading choice among dithiobenzoate CTAs
Supports selection for acrylamide polymerizations
Qualitative assessment based on multiple hydrophobic acrylamide studies
Acrylamide Polymerization Chain Transfer Agent RAFT Polymerization

Optimal Use Cases for Tert-butyl Dithiobenzoate (CAS 5925-55-3) in Controlled Radical Polymerization


Synthesis of Well-Defined Polyacrylamides for Biomedical and Specialty Applications

Tert-butyl dithiobenzoate is ideally suited for the RAFT polymerization of acrylamide derivatives, where achieving a PDI below 1.1 is critical [1]. This makes it the CTA of choice for synthesizing water-soluble polymers like poly(N-acryloylmorpholine) and its derivatives for applications in drug delivery, diagnostics, and surface modification, where narrow dispersity directly translates to predictable in vivo behavior and consistent material performance [1].

Controlled Polymerization of Acrylates Where Balanced Initiation Kinetics Are Required

For the polymerization of monomers like n-butyl acrylate, tert-butyl dithiobenzoate provides the expected features of a controlled system, including a linear increase in molecular weight with conversion [2]. Its characteristic induction period, which is moderate compared to other dithiobenzoates, is advantageous for processes where an ultra-fast start (like with cyanoisopropyl dithiobenzoate) is not necessary, or where the severe rate retardation seen with cumyl dithiobenzoate would be detrimental to process efficiency [3].

Fundamental Kinetic Studies and Mechanistic Investigations of RAFT

Because its fragmentation rate coefficient (k_β = 0.042 s⁻¹ at 20 °C) has been precisely quantified via ESR spin-trapping, tert-butyl dithiobenzoate serves as a valuable model compound for researchers investigating the fundamentals of dithiobenzoate-mediated RAFT kinetics [4]. This well-defined kinetic parameter allows for accurate computational modeling and validation of mechanistic theories, making it a standard reference for developing new RAFT agents and processes [4].

Comparative Screening of RAFT Agents for Novel Monomer Systems

Given its well-characterized performance profile and classification as one of the best CTAs for acrylamides, tert-butyl dithiobenzoate is an essential benchmark when screening RAFT agents for novel or challenging monomer systems [5]. Its known kinetic behavior provides a reliable baseline against which the performance of newly developed CTAs or alternative reaction conditions can be rigorously compared, facilitating rational CTA selection and method optimization [3].

Application
Selection Property
Validation Focus
Acrylamide polymer synthesis for biomedical research
Controlled molecular weight & low dispersity
Polymer dispersity and consistency
Acrylate polymerizations requiring moderate induction kinetics
Balanced initiation/re-initiation profile
Kinetic control and molecular weight evolution
Fundamental RAFT kinetics and mechanistic modeling
Well-characterized fragmentation kinetics
Kinetic parameter validation and model accuracy
Benchmarking CTA for novel monomer screening
Consistent and documented performance profile
Comparative RAFT agent evaluation

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